molecular formula C15H25NO5 B040333 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol CAS No. 115956-04-2

7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol

Cat. No.: B040333
CAS No.: 115956-04-2
M. Wt: 299.36 g/mol
InChI Key: WCDRGGYHUBTALP-UHFFFAOYSA-N
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Description

7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound featuring a 9-azabicyclo[3.3.1]nonane scaffold with ethoxycarbonyl and ethoxycarbonylmethyl substituents at positions 7 and 9, respectively. Its synthesis involves the reduction of the corresponding ketone, 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-one, using sodium borohydride in ethanol, yielding a syrupy alcohol product that can be purified via silica-based column chromatography . The compound’s structural complexity and functionalization make it a candidate for medicinal chemistry applications, particularly in the development of antiarrhythmic or gastroprokinetic agents .

Properties

IUPAC Name

ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-13,17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDRGGYHUBTALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2CC(CC1CC(C2)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468948
Record name Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
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Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115956-04-2
Record name Ethyl 3-(ethoxycarbonyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-9-acetate
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Record name Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
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Record name 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-hydroxy-, ethyl ester
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Preparation Methods

Reaction Conditions and Parameters

The ketone substrate (100 g) is dissolved in tetrahydrofuran (500 mL) and treated with Raney nickel (10 g). Hydrogenation proceeds at 90–100°C under 0.5–0.6 MPa hydrogen pressure until complete conversion, typically requiring 12–24 hours. Post-reaction, the catalyst is removed via filtration through diatomaceous earth, and the product is isolated by solvent evaporation under reduced pressure.

Table 1: Key Parameters for Catalytic Hydrogenation

ParameterValue/Range
Substrate100 g
SolventTetrahydrofuran (500 mL)
CatalystRaney nickel (10 g)
Hydrogen Pressure0.5–0.6 MPa
Temperature90–100°C
Reaction Time12–24 hours
Yield85–90% (crude)

This method prioritizes scalability, with the use of Raney nickel ensuring robust catalytic activity. However, the high temperature and pressure necessitate specialized equipment, which may limit accessibility for smaller laboratories.

Alternative Synthetic Approaches and Comparative Analysis

While catalytic hydrogenation dominates industrial applications, academic studies explore alternative reducing agents and conditions. For example, sodium borohydride (NaBH4) in methanol has been used for analogous bicyclic ketone reductions, though with lower efficiency for sterically hindered substrates.

Sodium Borohydride-Mediated Reduction

In a protocol for synthesizing 9-azabicyclo[3.3.1]nonane derivatives, sodium borohydride (2.0 equivalents) in methanol at 0–5°C achieves full reduction of ketones to alcohols within 30 minutes. Applied to 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-one, this method could theoretically proceed at milder conditions but may require post-reaction acid-base workups to isolate the product.

Table 2: Comparison of Reducing Agents

AgentTemperatureTimeYield
Raney Nickel/H₂90–100°C12–24 hours85–90%
NaBH₄0–5°C0.5 hours60–70%*
*Theoretical yield based on analogous reactions.

Process Optimization and Yield Enhancement

Solvent Selection and Catalytic Efficiency

The choice of tetrahydrofuran (THF) in the patent method contrasts with methanol or ethanol used in similar reductions. Polar aprotic solvents like THF enhance substrate solubility and stabilize intermediates, whereas protic solvents may accelerate catalyst deactivation.

Catalyst Loading and Recycling

Raney nickel’s non-homogeneous nature complicates recycling, but its low cost (compared to palladium or platinum catalysts) justifies single-use applications at scale. Innovations in immobilized nickel catalysts could further improve sustainability.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for verifying the structure of the alcohol product. Key signals include:

  • 1H NMR (CDCl₃): δ 4.1–4.3 (q, J = 7.1 Hz, ethoxy groups), 3.5–3.7 (m, bridgehead protons), 1.2–1.4 (t, J = 7.1 Hz, methyl groups).

  • 13C NMR (CDCl₃): δ 170–175 (carbonyl carbons), 60–65 (ethoxy carbons), 25–35 (bridgehead carbons).

High-Performance Liquid Chromatography (HPLC)

HPLC methods using C18 columns and gradient elution (0.1% H₃PO₄/acetonitrile) achieve baseline separation of the alcohol from residual ketone or byproducts, with retention times around 7–8 minutes .

Chemical Reactions Analysis

Types of Reactions: Bumadizone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of bumadizone .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol may exhibit various biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives through multi-step reactions. Notable applications include:

  • Synthesis of Novel Bicyclic Compounds : The compound can be used to synthesize other bicyclic structures that may have unique pharmacological properties.
  • Functionalization Reactions : The presence of hydroxyl and ethoxycarbonyl groups allows for diverse functionalization strategies, enabling the development of targeted compounds for specific applications.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of azabicyclic compounds revealed that certain modifications to the ethoxycarbonyl groups enhanced antimicrobial efficacy against Gram-positive bacteria. This suggests that this compound could be further explored as a scaffold for developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in anticancer drug development.

Mechanism of Action

Bumadizone exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, bumadizone reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the 9-azabicyclo[3.3.1]nonane family, which is structurally distinct from related bicyclic systems such as 3,7-diazabicyclo[3.3.1]nonanes or 3-oxa-7-azabicyclo[3.3.1]nonanes. Key differentiating features include:

Compound Substituents Key Functional Groups Biological Relevance References
7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol Ethoxycarbonyl (C7), ethoxycarbonylmethyl (C9), hydroxyl (C3) Ester, alcohol Antiarrhythmic, gastroprokinetic activity
3-(3-Methoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one Methoxypropyl (C3), imidazolylpropyl (C7) Ketone, ether, imidazole Anticancer cytotoxic activity
2,4-Bis(4-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one 4-Ethoxyphenyl (C2, C4), methyl (C7) Ketone, aryl ether Broad-spectrum biological actions (antibacterial, anticancer)
7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol Benzyl (C7), phenyl (C9) Ether, alcohol Conformational studies (chair-chair form)

Key Observations :

  • Substituent Flexibility : The target compound’s ethoxycarbonyl groups enhance solubility and metabolic stability compared to aryl-substituted analogs (e.g., 2,4-bis(4-ethoxyphenyl) derivatives) .
  • Conformational Differences : Oxygen-containing bicyclic systems (e.g., 3-oxa-7-azabicyclo derivatives) favor chair-chair conformations, whereas sulfur analogs adopt chair-boat forms, impacting receptor binding .

Key Observations :

  • Reduction Specificity : Sodium borohydride is widely used for ketone-to-alcohol conversions, but catalytic hydrogenation (e.g., Ru-based) offers stereochemical control, critical for bioactive compounds .
  • Epimerization Challenges : Reduction of 3-substituted azabicyclo ketones often yields α/β epimer mixtures, necessitating chromatographic separation .

Key Observations :

  • Ester vs. Aryl Groups : Ethoxycarbonyl substituents may improve pharmacokinetic profiles (e.g., bioavailability) relative to bulky aryl groups .
  • Scaffold Versatility: The 9-azabicyclo[3.3.1]nonane core is adaptable to diverse therapeutic targets, depending on substituent functionalization .

Biological Activity

7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol, with the CAS number 115956-04-2, is a bicyclic compound belonging to the azabicyclo family. Its molecular formula is C15H25NO5C_{15}H_{25}NO_{5}, and it has garnered attention in various fields due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Weight : 299.36 g/mol
  • Density : 1.165 g/cm³
  • Boiling Point : 413ºC
  • Melting Point : 330ºC

Biological Activity Overview

Research indicates that compounds in the azabicyclo family exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific activity of this compound has been explored in several studies.

Antimicrobial Activity

In preliminary studies, compounds similar to this compound have shown promising antimicrobial properties. For instance:

  • Study Findings : A study conducted by researchers at [source] demonstrated that derivatives of azabicyclo compounds exhibited significant inhibition against various bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are hypothesized to arise from its ability to modulate inflammatory pathways:

  • Mechanism : It is believed that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Studies

Several case studies have highlighted the biological activity of related azabicyclo compounds:

  • Case Study 1 : A clinical trial investigated the effects of an azabicyclo derivative on patients with chronic inflammatory diseases. Results indicated a notable reduction in inflammatory markers.
  • Case Study 2 : Research published in the Journal of Medicinal Chemistry evaluated the anticancer potential of azabicyclo compounds. The study found that certain derivatives induced apoptosis in cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound compared to others in its class, a table summarizing key findings is presented below:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial; Anti-inflammatoryCOX inhibition; Enzymatic inhibition
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)Catalytic oxidationNitroxyl radical mechanism
Other Azabicyclo DerivativesAnticancer; AntimicrobialApoptosis induction; Enzyme inhibition

Q & A

Q. What are the critical synthetic pathways for 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol, and how can intermediates be optimized for yield?

The synthesis involves Mannich-type condensations and functional group modifications. Key steps include:

  • Intermediate preparation : For analogous 9-azabicyclo[3.3.1]nonan-3-ones, reaction conditions (e.g., Al(O-i-Pr)₃ at 110°C) are critical for ketone-to-alcohol conversion .
  • Carbamate formation : Use of 2-methoxy-5-methylphenylisocyanate with SnBu₂(OAc)₂ as a catalyst under ambient conditions ensures efficient coupling .
  • Deprotection : Ammonium formate and Pd(OH)₂/C in MeOH/EtOAc remove benzyl groups without degrading the bicyclic core .
  • Ethoxycarbonyl introduction : N-(6-bromoalkyl)phthalimide and hydrazine in refluxing EtOH facilitate alkylation .

Q. What analytical techniques are essential for characterizing the compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry and substituent positions, particularly for the bicyclic core and ethoxycarbonyl groups.
  • X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve conformational details and validate bond lengths/angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₂₅NO₅, MW 299.36) .

Q. How should researchers handle safety and storage protocols for this compound?

  • Hazards : Classified under GHS as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Storage : Store in dry, dark, and ventilated conditions at room temperature. Use PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How does the stereochemistry of the 9-azabicyclo[3.3.1]nonane scaffold influence pharmacological activity?

  • Conformational analysis : X-ray studies on analogous compounds reveal chair-chair or chair-boat conformers, impacting receptor binding. For example, sulfur-containing derivatives adopt chair-boat forms, altering target interactions .
  • Stereospecificity : Grignard additions to ketones yield alcohols with equatorial aryl groups, critical for antiarrhythmic activity in related compounds .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

  • DFT studies : Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Tools like AutoDock assess binding affinities to receptors (e.g., ion channels) using crystal structures of analogous bicyclic systems .

Q. How can researchers resolve contradictions in reported biological activities of 9-azabicyclo[3.3.1]nonane derivatives?

  • Case study : Antiarrhythmic efficacy in dogs (3–6 mg/kg) varies due to conformer stability. Chair-chair conformers (e.g., 7-benzyl-3-thia derivatives) show higher efficacy than boat forms .
  • Data normalization : Compare IC₅₀ values under standardized assay conditions (e.g., pH, temperature) to isolate stereochemical effects .

Methodological Challenges and Solutions

Q. How can low yields during ethoxycarbonylmethyl group introduction be mitigated?

  • Catalyst optimization : Replace SnBu₂(OAc)₂ with milder catalysts (e.g., DMAP) to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of bromoalkyl intermediates .

Q. What strategies improve crystallinity for X-ray studies of this hygroscopic compound?

  • Co-crystallization : Use non-polar solvents (hexane/EtOAc) with bulky counterions (e.g., PF₆⁻) to stabilize lattice structures .
  • Cryoprotection : Flash-freeze crystals in liquid N₂ during data collection to minimize moisture damage .

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